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3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share a similar thiazole ring structure but differ in their substituents and biological activities. The unique structure of this compound gives it distinct properties and applications compared to other thiazole derivatives .
Biological Activity
3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol is a thiazole derivative notable for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C₇H₁₁N₂OS
- Molecular Weight : Approximately 171.24 g/mol
- Functional Groups : An amino group, hydroxyl group, and a thiazole ring.
This structural configuration contributes to its biological efficacy and interaction with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound can serve as a potential lead in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans.
Table 2: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 25 µg/mL | |
Aspergillus niger | 50 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
- MCF-7 Cells : IC₅₀ = 15 µM
- HeLa Cells : IC₅₀ = 20 µM
These values indicate a promising therapeutic index for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It appears to inhibit key metabolic pathways in bacteria and cancer cells by:
- Disrupting Cell Membrane Integrity : Leading to cell lysis in bacterial cells.
- Inhibiting Enzyme Activity : Such as those involved in nucleotide synthesis or energy metabolism.
- Inducing Apoptosis : Through modulation of caspases and other apoptotic factors in cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involving thiazole derivatives with amino alcohols.
- One-Pot Synthesis : Utilizing multicomponent reactions that streamline the process while maintaining yield and purity.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3 |
InChI Key |
JHTTWGPBOLJYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=NS1)O |
Origin of Product |
United States |
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